![molecular formula C8H10N2 B062042 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine CAS No. 185122-75-2](/img/structure/B62042.png)

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Vue d'ensemble

Description

6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and Cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves several steps. One method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis

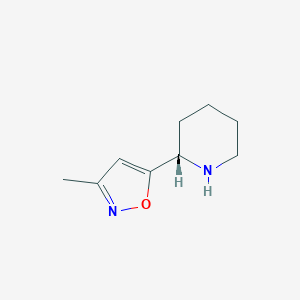

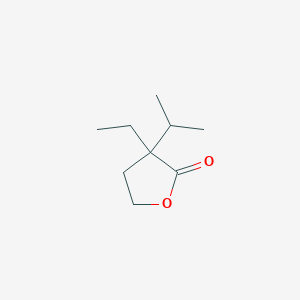

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine was studied by X-ray structural analysis . The compound has a bicyclic structure with a pyridine ring fused to a cyclopentane ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine include Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The reaction represents a profound structural transformation .Physical And Chemical Properties Analysis

The molecular weight of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is 119.16 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Applications De Recherche Scientifique

Multicomponent Synthesis

The compound can be synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Structural Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine was studied by X-ray structural analysis . This provides valuable insights into the structural properties of these compounds.

Biological Activity

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Synthesis of Cefpirome

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a key intermediate in the synthesis of cefpirome . A new practical and efficient route was developed for its synthesis, involving nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination .

Oxidation to Pyridin-5-one Analogues

Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . This process was carried out at 25 °C in H2O with high yield and excellent chemoselectivity .

Orientations Futures

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, antagonistic effects on calcium channels, and inhibitory effects on protein kinase FGFR1 . Therefore, these compounds have high practical importance and promise for future research .

Mécanisme D'action

Target of Action

Cyclopenta[b]pyridine derivatives, which include this compound, are known to exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Mode of Action

Given its structural similarity to other cyclopenta[b]pyridine derivatives, it may interact with its targets in a similar manner . For instance, its hypoglycemic activity suggests it may interact with insulin receptors or other components of the glucose metabolism pathway .

Biochemical Pathways

Given its reported biological activities, it may be involved in the regulation of glucose metabolism, calcium signaling, and protein kinase pathways .

Result of Action

Given its reported biological activities, it may influence cellular processes such as glucose metabolism, calcium signaling, and protein phosphorylation .

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXLKVRHHCKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477538 | |

| Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

CAS RN |

185122-75-2 | |

| Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)